Boc-Dap(ivDde)-OH
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Overview
Description
Boc-Dap(ivDde)-OH, also known as N-Boc-1,3-diaminopropane (ivDde), is a compound used primarily in peptide synthesis. It is a derivative of 1,3-diaminopropane, where the amino groups are protected by Boc (tert-butyloxycarbonyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) groups. These protecting groups are crucial in preventing unwanted side reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Dap(ivDde)-OH typically involves the protection of 1,3-diaminopropane. The process begins with the reaction of 1,3-diaminopropane with Boc anhydride to protect one of the amino groups. The second amino group is then protected using ivDde chloride under basic conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Boc-Dap(ivDde)-OH undergoes several types of chemical reactions, primarily focusing on the removal of protecting groups and subsequent peptide bond formation. The common reactions include:
Deprotection Reactions: Removal of Boc and ivDde groups using acidic and basic conditions, respectively.
Coupling Reactions: Formation of peptide bonds using coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while hydrazine or piperidine is used for ivDde deprotection.
Coupling: Reagents like HATU, EDC, and DIC (diisopropylcarbodiimide) are used under mild conditions to facilitate peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block. The deprotected form of this compound can also be used in further synthetic applications.
Scientific Research Applications
Boc-Dap(ivDde)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
Drug Development: In the development of peptide-based drugs and therapeutic agents.
Bioconjugation: For the conjugation of peptides to other biomolecules, enhancing their functionality and stability.
Material Science: In the synthesis of peptide-based materials with unique properties for industrial applications.
Mechanism of Action
The mechanism of action of Boc-Dap(ivDde)-OH is primarily related to its role as a protected diamine in peptide synthesis. The Boc and ivDde groups protect the amino functionalities during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine groups can participate in peptide bond formation, facilitating the synthesis of desired peptide sequences.
Comparison with Similar Compounds
Similar Compounds
Boc-Dap-OH: Similar to Boc-Dap(ivDde)-OH but lacks the ivDde protecting group.
Fmoc-Dap-OH: Uses Fmoc (fluorenylmethyloxycarbonyl) as a protecting group instead of Boc and ivDde.
Cbz-Dap-OH: Uses Cbz (carbobenzyloxy) as a protecting group.
Uniqueness
This compound is unique due to the dual protection of its amino groups, allowing for selective deprotection and sequential reactions. This makes it particularly useful in complex peptide synthesis where precise control over reaction conditions is required.
Properties
Molecular Formula |
C21H34N2O6 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(2S)-3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C21H34N2O6/c1-12(2)8-13(17-15(24)9-21(6,7)10-16(17)25)22-11-14(18(26)27)23-19(28)29-20(3,4)5/h12,14,24H,8-11H2,1-7H3,(H,23,28)(H,26,27)/t14-/m0/s1 |
InChI Key |
CGBQVRIAZPSAGJ-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)CC(=NC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Canonical SMILES |
CC(C)CC(=NCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Origin of Product |
United States |
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